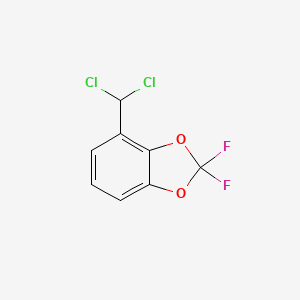

4-(Dichloromethyl)-2,2-difluoro-1,3-benzodioxole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(dichloromethyl)-2,2-difluoro-1,3-benzodioxole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2F2O2/c9-7(10)4-2-1-3-5-6(4)14-8(11,12)13-5/h1-3,7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBBBLQDLYDRZQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)OC(O2)(F)F)C(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Dichloromethyl 2,2 Difluoro 1,3 Benzodioxole

Historical Development and Early Synthetic Strategies for 4-(Dichloromethyl)-2,2-difluoro-1,3-benzodioxole and Related Benzodioxoles

The development of synthetic routes for complex benzodioxoles like this compound is built upon foundational chemical principles established for the core 1,3-benzodioxole (B145889) structure. Historically, the synthesis of the 1,3-benzodioxole ring system involves the condensation of catechol (1,2-dihydroxybenzene) with a suitable methylene (B1212753) source. chemicalbook.comwikipedia.org Early methods utilized dihalomethanes for this purpose. wikipedia.org This core structure gained significant interest after derivatives were identified as effective insecticide synergists, which spurred further investigation into their synthesis and reactivity. chemicalbook.com

The introduction of fluorine atoms into the benzodioxole moiety, particularly to form the 2,2-difluoro-1,3-benzodioxole (B44384) group, represents a more recent advancement in medicinal chemistry. sci-hub.se This structural modification was proposed as a strategy to enhance metabolic stability compared to the non-fluorinated parent compounds, thereby preventing certain adverse drug effects without significantly altering the molecule's steric profile. sci-hub.seenamine.net The synthesis of the target compound, therefore, combines the classical construction of the benzodioxole ring with specific, modern halogenation techniques for both the dioxole and aromatic portions of the molecule.

Multi-Step Synthetic Routes to this compound

The construction of this compound is not achieved in a single step but requires a sequential, multi-step approach. A logical synthetic pathway involves first establishing the 2,2-difluoro-1,3-benzodioxole core, followed by the introduction and manipulation of the dichloromethyl group at the 4-position of the aromatic ring.

Chlorination of the aromatic ring of the benzodioxole system is a key step in introducing functionality that can be further elaborated. This is typically achieved through electrophilic aromatic substitution. While direct chlorination of the final difluorinated benzodioxole is possible, the functionalization often occurs at an earlier stage. General methods for halogenating the benzodioxole ring involve reacting the parent compound with halogenating agents such as sulfuryl chloride or bromine. google.com Phosphorus pentachloride (PCl₅) has also been shown to effectively chlorinate certain activated aromatic rings. researchgate.net

For side-chain chlorination, such as converting a methyl group to a dichloromethyl group, free-radical conditions are employed. This involves the use of chlorine gas or sulfuryl chloride in the presence of a radical initiator, such as ultraviolet (UV) light or azobisisobutyronitrile (AIBN). google.comwipo.int This method allows for the progressive chlorination of a benzylic position.

The creation of the 2,2-difluoro-1,3-benzodioxole moiety is a critical transformation that imparts metabolic stability. This is most commonly accomplished through a halogen exchange reaction, starting from a chlorinated precursor.

The conversion of 2,2-dichloro-1,3-benzodioxole (B1313652) to 2,2-difluoro-1,3-benzodioxole is a classic example of a halogen exchange (Halex) reaction. google.comgoogle.com This type of nucleophilic bimolecular substitution (SN2) reaction involves replacing chlorine atoms with fluorine atoms. wikipedia.org The process is driven to completion by using an alkali metal fluoride (B91410) as the fluorine source. google.com This strategy is widely used for the synthesis of organofluorine compounds, including fluoroalkanes and fluorinated aromatic derivatives. google.comorganicmystery.com The precursor, 2,2-dichloro-1,3-benzodioxole, can be prepared from catechol carbonate or by the radical-initiated chlorination of 1,3-benzodioxole. google.comgoogle.com

Several reagents and catalytic systems have been developed to facilitate the halogen exchange for producing 2,2-difluoro-1,3-benzodioxole. An early method involved the use of liquid hydrogen fluoride at low temperatures (-10°C to 0°C). google.comgoogle.com However, processes utilizing potassium fluoride (KF) are more common. google.comgoogle.com

To improve reaction kinetics and yield, various catalysts are employed in conjunction with potassium fluoride. These catalysts include potassium hydrogen fluoride (KHF₂), sodium hydrogen fluoride (NaHF₂), and quaternary ammonium (B1175870) hydrogen fluorides. google.comgoogle.com The reaction is typically carried out in a high-boiling polar aprotic solvent at elevated temperatures. google.comgoogle.com The catalyst can be added directly or generated in situ from residual water reacting with the starting material to produce hydrogen chloride, which then reacts with potassium fluoride. google.comgoogle.com

| Fluorinating Agent | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Hydrogen Fluoride (HF) | None | Autoclave | 0 | 3-4 | 86 | google.com |

| Potassium Fluoride (KF) | None | Tetramethylene sulfone | 140 | 8 | Not specified (100% conversion) | google.com |

| Potassium Fluoride (KF) | Potassium Hydrogen Fluoride (KHF₂) | Tetramethylene sulfone | 140 | 7 | 83 | google.com |

| Potassium Fluoride (KF) | Water (in situ catalyst generation) | Not specified | 140 | Not specified | Not specified | google.com |

| Potassium Fluoride (KF) | Gaseous HCl (in situ catalyst generation) | Not specified | 140 | Not specified | Not specified | google.com |

An alternative, direct fluorination approach involves reacting catechol with dibromodifluoromethane (B1204443) in the presence of a base like potassium carbonate. google.com

The final stage of the synthesis requires the introduction of the dichloromethyl group at the 4-position of the benzodioxole ring. This is typically accomplished through a two-step process: introduction of a one-carbon unit, followed by chlorination.

A common method for introducing a single carbon atom onto an aromatic ring is chloromethylation. The Blanc chloromethylation reaction, which uses formaldehyde (B43269) and hydrogen chloride, can install a chloromethyl (-CH₂Cl) group onto the benzodioxole ring. google.comsciencemadness.org This chloromethylated intermediate can then be subjected to free-radical chlorination, as described previously, to yield the desired dichloromethyl (-CHCl₂) group.

Alternatively, the chloromethyl group can be manipulated into other functionalities. For instance, it can be converted to an aldehyde (-CHO) group using reagents like hexamethylenetetramine (the Sommelet reaction), which can then be further transformed. google.comepo.org

Selective Fluorination Strategies for the 2,2-Difluoro-1,3-benzodioxole Moiety

Advanced and Streamlined Synthetic Strategies

The pursuit of more elegant and practical synthetic routes to this compound has led to the exploration of advanced strategies that offer significant improvements over traditional multi-step processes. These modern approaches prioritize efficiency, atom economy, and reduced environmental impact.

Investigation of One-Pot Synthesis Approaches

One-pot synthesis, a strategy where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, represents a significant advancement in chemical manufacturing. This approach offers numerous advantages, including reduced solvent consumption, lower energy requirements, and minimized waste generation. For the synthesis of this compound, a hypothetical one-pot approach could involve the sequential formation of the 2,2-difluoro-1,3-benzodioxole core followed by the direct introduction of the dichloromethyl group.

A plausible one-pot strategy could commence with the reaction of a suitable catechol precursor with a difluorinating agent to form the benzodioxole ring. Following the successful formation of this core structure, a dichloromethylating agent could be introduced into the same reaction vessel to achieve the desired substitution at the 4-position. The success of such a one-pot reaction hinges on the careful selection of reagents and reaction conditions that are compatible with both stages of the synthesis.

The dichloromethylation step would likely proceed via an electrophilic aromatic substitution mechanism. The 2,2-difluoro-1,3-benzodioxole ring is activated towards electrophilic attack at the 4- and 5-positions due to the electron-donating effect of the dioxole oxygen atoms. A common method for introducing a dichloromethyl group onto an activated aromatic ring is the Rieche formylation, which utilizes dichloromethyl methyl ether in the presence of a Lewis acid catalyst, such as titanium tetrachloride (TiCl₄). The reaction initially yields a dichloromethylated intermediate, which can then be hydrolyzed to the corresponding aldehyde. For the synthesis of this compound, the hydrolysis step would be omitted.

| Step | Reactants | Reagents/Catalysts | Potential Conditions | Product |

| 1 | Catechol | Difluorinating Agent | - | 2,2-Difluoro-1,3-benzodioxole |

| 2 | 2,2-Difluoro-1,3-benzodioxole | Dichloromethyl methyl ether | TiCl₄, Anhydrous solvent | This compound |

This interactive table outlines a potential one-pot synthetic sequence. The specific difluorinating agent and reaction conditions for the first step would need to be compatible with the subsequent dichloromethylation step.

Principles of Sustainable Synthesis in this compound Production

The integration of sustainable chemistry principles into the production of this compound is crucial for minimizing the environmental footprint of its manufacturing process. This involves a holistic approach that considers the entire lifecycle of the chemical, from the choice of starting materials to the final product and waste streams.

Use of Greener Solvents and Reagents: Traditional organic solvents often pose significant environmental and health risks. The development of synthetic protocols that utilize greener solvents, such as water, supercritical fluids, or bio-derived solvents, is a primary goal of sustainable chemistry. In the context of dichloromethylation, research into solvent-free conditions or the use of recyclable ionic liquids could offer substantial environmental benefits.

Furthermore, the selection of reagents plays a critical role. For example, replacing hazardous and corrosive Lewis acids like titanium tetrachloride with solid acid catalysts or developing catalytic systems that can be easily recovered and reused would significantly enhance the sustainability of the process.

Energy Efficiency: The energy consumption of a chemical process is another important sustainability metric. Designing reactions that can be conducted at ambient temperature and pressure, or utilizing alternative energy sources such as microwave or ultrasonic irradiation, can lead to substantial energy savings.

| Sustainability Principle | Application in Synthesis of this compound | Potential Benefits |

| High Atom Economy | Selection of dichloromethylation reagents with high efficiency and minimal byproduct formation. | Reduced waste, lower raw material costs. |

| Use of Safer Solvents | Replacement of chlorinated solvents with water, ionic liquids, or solvent-free conditions. | Reduced environmental pollution, improved worker safety. |

| Use of Renewable Feedstocks | Exploration of bio-based routes to catechol precursors. | Reduced reliance on fossil fuels, lower carbon footprint. |

| Catalysis | Development of recyclable and reusable catalysts for dichloromethylation. | Reduced catalyst waste, lower production costs. |

| Energy Efficiency | Optimization of reaction conditions to minimize heating and cooling requirements. | Lower energy consumption, reduced greenhouse gas emissions. |

This interactive table highlights the application of key sustainability principles to the synthesis of the target compound.

Reaction Chemistry and Synthetic Transformations of 4 Dichloromethyl 2,2 Difluoro 1,3 Benzodioxole

Transformations of the Dichloromethyl Functionality

The dichloromethyl group serves as a versatile synthetic handle, functioning as a precursor to various important functional groups, most notably aldehydes and carboxylic acids.

The transformation of a dichloromethyl group into a formyl group is a fundamental and widely utilized reaction in organic synthesis. This conversion is typically achieved through hydrolysis, often facilitated by acidic or basic conditions. The general mechanism involves the stepwise replacement of the chlorine atoms with hydroxyl groups to form an unstable geminal diol, which then readily dehydrates to yield the corresponding aldehyde.

While specific literature detailing the hydrolysis of 4-(dichloromethyl)-2,2-difluoro-1,3-benzodioxole is not abundant, the reaction is analogous to the well-established hydrolysis of benzal chlorides. Conditions for such transformations can vary, often employing reagents like water in the presence of a catalyst, or bases such as calcium carbonate or potassium carbonate in aqueous solvent mixtures. For instance, the hydrolysis of dichloromethyl carbinols to α-hydroxy aldehydes has been effectively achieved using potassium carbonate in aqueous isopropanol.

Alternative methods for formylation of aromatic systems, which can be conceptually related, involve the use of dichloromethyl alkyl ethers in the presence of a Lewis acid. A silver trifluoromethanesulfonate (B1224126) (AgOTf)-promoted method using dichloromethyl methyl ether allows for the formylation of various substituted benzenes under mild conditions.

Another classic method that could be applied is the Sommelet reaction, which utilizes urotropin (hexamethylenetetramine) to convert benzyl (B1604629) halides to aldehydes. This reaction proceeds through the formation of a quaternary ammonium (B1175870) salt, followed by hydrolysis to furnish the formyl group.

Table 1: General Conditions for Conversion of Ar-CHCl₂ to Ar-CHO

| Reagent/Conditions | Description |

| H₂O, Heat | Direct hydrolysis, often requiring elevated temperatures or acid/base catalysis. |

| CaCO₃ or K₂CO₃ in aq. solvent | Mild basic conditions to facilitate hydrolysis and neutralize liberated HCl. |

| Urotropin, followed by hydrolysis | The Sommelet reaction, suitable for activated dichloromethyl groups. |

| Formic Acid / Triethylamine (B128534) | Used in certain contexts for the conversion of related functionalities. |

The dichloromethyl group can be a precursor to carboxylic acids, typically through a two-step sequence involving initial conversion to the aldehyde, as described above, followed by oxidation. Standard oxidizing agents for converting aldehydes to carboxylic acids are effective, including potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O) as used in the Tollens' test.

Direct oxidation of the dichloromethyl group to a carboxylic acid functionality is also a feasible transformation, often requiring more vigorous oxidizing conditions. This direct route avoids the isolation of the intermediate aldehyde. Subsequent esterification of the resulting carboxylic acid can be readily achieved through standard methods, such as Fischer esterification (reaction with an alcohol under acidic catalysis) or by converting the carboxylic acid to a more reactive derivative (like an acyl chloride) before treatment with an alcohol.

Beyond conversion to aldehydes and carboxylic acids, the dichloromethyl site can undergo other synthetic transformations. Reductive processes can be employed to convert the dichloromethyl group to a chloromethyl or a methyl group, thereby modifying the electronic and steric properties of the substituent. This can be achieved using various reducing agents, such as catalytic hydrogenation or hydride reagents, under controlled conditions.

Furthermore, nucleophilic substitution reactions could potentially replace one or both chlorine atoms, although this is generally less common than hydrolysis. The reactivity of the chlorine atoms in SN1 or SN2 type reactions would be influenced by the electronic nature of the 2,2-difluoro-1,3-benzodioxole (B44384) ring system.

Nucleophilic and Electrophilic Reactivity of the 2,2-Difluoro-1,3-benzodioxole Ring System

The 2,2-difluoro-1,3-benzodioxole ring is generally electron-rich, making it susceptible to electrophilic aromatic substitution. However, its reactivity can be precisely controlled and directed through metallation strategies.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. The strategy relies on the presence of a directing metalation group (DMG), which coordinates to an organolithium reagent (typically n-BuLi or s-BuLi), facilitating deprotonation at the adjacent ortho position.

In the 2,2-difluoro-1,3-benzodioxole system, the oxygen atoms of the dioxole ring can act as a Lewis basic DMG, directing lithiation to the adjacent C-7 position. This process creates a nucleophilic aryllithium intermediate in a highly regioselective manner, which would be difficult to achieve through classical electrophilic aromatic substitution. The reaction is typically performed in an aprotic ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether at low temperatures. Research has shown that related structures, such as 2,2-difluoro-1,3-benzodioxole-4-carboxylic acid, undergo lithiation adjacent to the oxygen atom, highlighting the directing capability of the dioxole oxygens.

Table 2: Key Components of Directed Ortho-Metalation (DoM)

| Component | Role | Common Examples |

| Directing Metalation Group (DMG) | Coordinates with the organolithium reagent to direct deprotonation to the ortho position. | -OR, -NR₂, -CONR₂, Dioxole Oxygens |

| Organolithium Reagent | Acts as a strong base to deprotonate the aromatic ring. | n-Butyllithium (n-BuLi), sec-Butyllithium (s-BuLi) |

| Solvent | Aprotic, coordinating solvents are typically used. | Tetrahydrofuran (THF), Diethyl ether (Et₂O) |

Once the aryllithium intermediate is generated via DoM, it can be "trapped" by a wide variety of electrophiles to introduce new functional groups at the C-7 position. This two-step sequence—DoM followed by electrophilic quench—provides a versatile route to contiguously substituted 2,2-difluoro-1,3-benzodioxole derivatives.

The choice of electrophile determines the nature of the introduced substituent. The reaction outcome is highly dependent on the electrophile used in the quenching step. This method allows for the synthesis of a diverse array of derivatives that are valuable as building blocks in medicinal and materials chemistry.

Table 3: Examples of Electrophilic Trapping Reactions

| Electrophile | Reagent Example | Introduced Functional Group |

| Carbon Dioxide | CO₂(s) or CO₂(g) | Carboxylic Acid (-COOH) |

| Aldehydes/Ketones | Acetone, Benzaldehyde | Hydroxyalkyl (-CR₂OH) |

| Alkyl Halides | Methyl Iodide (CH₃I) | Alkyl (-CH₃) |

| Silyl Halides | Trimethylsilyl chloride (TMSCl) | Silyl (-SiMe₃) |

| Disulfides | Dimethyl disulfide (MeSSMe) | Thiomethyl (-SMe) |

| Borates | Trimethyl borate (B1201080) B(OMe)₃ | Boronic Acid (-B(OH)₂) (after hydrolysis) |

Transition Metal-Catalyzed Cross-Coupling Methodologies for Benzodioxole Derivatives

Transition metal-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For the functionalization of the this compound scaffold, these methodologies are indispensable for introducing a wide range of substituents onto the aromatic core. The following sections detail the application of key palladium-catalyzed cross-coupling reactions—namely the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions—for the synthesis of advanced benzodioxole derivatives. These reactions typically proceed via a catalytic cycle involving oxidative addition, transmetalation (for Suzuki-Miyaura), migratory insertion (for Heck), and reductive elimination. wikipedia.orglibretexts.orglibretexts.orgwikipedia.org

While direct cross-coupling on a molecule already bearing a dichloromethyl group can be challenging due to potential side reactions, a common and effective strategy involves the use of a halogenated precursor of this compound. In this approach, a bromo or iodo substituent at the desired position on the benzodioxole ring serves as a handle for the cross-coupling reaction. The dichloromethyl group can either be present on the starting material or introduced in a subsequent synthetic step.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (such as a boronic acid or boronic ester) and an organohalide or triflate. libretexts.orgwikipedia.orgorganic-chemistry.org This reaction is renowned for its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of a vast array of boronic acid building blocks. yonedalabs.comharvard.edu

In the context of this compound derivatives, the Suzuki-Miyaura coupling can be employed to introduce various aryl, heteroaryl, or vinyl substituents. A typical synthetic route would involve the coupling of a halogenated 2,2-difluoro-1,3-benzodioxole precursor with a suitable boronic acid.

A representative Suzuki-Miyaura coupling reaction is depicted below:

Reactants: A halogenated 2,2-difluoro-1,3-benzodioxole derivative and an organoboron reagent.

Catalyst: A palladium(0) complex, often generated in situ from a palladium(II) precursor such as Pd(OAc)₂ or PdCl₂(PPh₃)₂.

Ligand: Phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃), tricyclohexylphosphine (B42057) (PCy₃), or more specialized biaryl phosphines are crucial for catalyst stability and reactivity.

Base: A base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄) is required to activate the organoboron reagent for transmetalation. organic-chemistry.org

Solvent: The reaction is typically carried out in solvents like toluene, dioxane, or dimethylformamide (DMF), often with the addition of water.

The table below summarizes typical conditions and outcomes for the Suzuki-Miyaura coupling of a hypothetical 4-bromo-2,2-difluoro-1,3-benzodioxole (B139386) derivative with various boronic acids.

| Entry | Boronic Acid | Catalyst System (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Dioxane/H₂O | 80 | 8 | 95 |

| 3 | 3-Pyridinylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | DMF/H₂O | 110 | 16 | 88 |

| 4 | Vinylboronic acid pinacol (B44631) ester | Pd(dppf)Cl₂ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 10 | 85 |

Heck Reaction

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. wikipedia.orgyoutube.com This methodology is particularly useful for the synthesis of substituted alkenes and for constructing complex carbocyclic frameworks through intramolecular variants. libretexts.org

For the synthesis of derivatives of this compound, the Heck reaction can be utilized to introduce alkenyl substituents onto the benzodioxole core. The reaction typically involves a halogenated benzodioxole precursor and an alkene coupling partner.

Key components of the Heck reaction include:

Reactants: A halogenated 2,2-difluoro-1,3-benzodioxole and an alkene.

Catalyst: Palladium(II) acetate (B1210297) (Pd(OAc)₂) is a commonly used catalyst precursor.

Ligand: Phosphine ligands, such as tri(o-tolyl)phosphine (P(o-tol)₃) or triphenylphosphine (PPh₃), are often employed.

Base: An organic base like triethylamine (NEt₃) or an inorganic base such as sodium acetate (NaOAc) or potassium carbonate (K₂CO₃) is used to neutralize the hydrogen halide formed during the reaction. organic-chemistry.org

Solvent: Polar aprotic solvents like DMF, N-methyl-2-pyrrolidone (NMP), or acetonitrile (B52724) are typical.

The following table illustrates representative conditions for the Heck reaction with a hypothetical 4-iodo-2,2-difluoro-1,3-benzodioxole.

| Entry | Alkene | Catalyst System (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Styrene | Pd(OAc)₂ (2) / P(o-tol)₃ (4) | NEt₃ | DMF | 100 | 18 | 89 |

| 2 | n-Butyl acrylate | Pd(OAc)₂ (1) | NaOAc | NMP | 120 | 24 | 93 |

| 3 | Cyclohexene | PdCl₂(PPh₃)₂ (3) | K₂CO₃ | Acetonitrile | 80 | 16 | 78 |

| 4 | Allyl alcohol | Pd(OAc)₂ (2) / PPh₃ (4) | NEt₃ | DMF | 100 | 20 | 82 |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides or triflates and amines. wikipedia.orgorganic-chemistry.org This reaction has become a powerful tool for the synthesis of anilines, N-aryl heterocycles, and other arylamine derivatives, which are prevalent in pharmaceuticals and materials science. libretexts.orgnih.govacsgcipr.org

In the synthesis of functionalized 4-(dichloromethyl)-2,2-difluoro-1,3-benzodioxoles, the Buchwald-Hartwig amination allows for the introduction of a wide variety of primary and secondary amines at a halogenated position of the benzodioxole ring.

The essential components for a successful Buchwald-Hartwig amination are:

Reactants: A halogenated 2,2-difluoro-1,3-benzodioxole and a primary or secondary amine.

Catalyst: A palladium precursor such as Pd₂(dba)₃ or Pd(OAc)₂ is commonly used.

Ligand: Bulky, electron-rich phosphine ligands are critical for the success of this reaction. Examples include biaryl phosphines like RuPhos, XPhos, or Josiphos-type ligands.

Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate (Cs₂CO₃) being common choices.

Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or tetrahydrofuran (THF) are typically used.

Below is a table outlining typical reaction conditions for the Buchwald-Hartwig amination of a hypothetical 4-bromo-2,2-difluoro-1,3-benzodioxole.

| Entry | Amine | Catalyst System (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Morpholine | Pd₂(dba)₃ (1) / RuPhos (2) | NaOtBu | Toluene | 100 | 12 | 94 |

| 2 | Aniline | Pd(OAc)₂ (2) / XPhos (4) | Cs₂CO₃ | Dioxane | 110 | 18 | 87 |

| 3 | n-Butylamine | Pd₂(dba)₃ (1.5) / BrettPhos (3) | LiHMDS | THF | 80 | 10 | 91 |

| 4 | Carbazole | Pd(OAc)₂ (2) / DavePhos (4) | K₃PO₄ | Toluene | 120 | 24 | 85 |

Advanced Spectroscopic and Analytical Characterization of 4 Dichloromethyl 2,2 Difluoro 1,3 Benzodioxole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of specific nuclei.

¹H and ¹³C NMR Chemical Shift Analysis and Structural Assignment

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons and the dichloromethyl proton. The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene (B151609) ring. The single proton of the dichloromethyl group (-CHCl₂) is expected to appear as a singlet at a downfield chemical shift, typically in the range of 6.5-7.5 ppm, due to the deshielding effect of the two chlorine atoms. The three aromatic protons would exhibit chemical shifts and coupling patterns dictated by their positions relative to the dichloromethyl and the dioxole ring substituents.

¹³C NMR: The carbon-13 NMR spectrum would provide insights into the carbon framework of the molecule. Distinct signals would be expected for each unique carbon atom. The carbon of the dichloromethyl group would likely appear in the range of 60-80 ppm. The quaternary carbon of the difluoromethylene group (-CF₂-) in the dioxole ring would be identifiable as a triplet due to coupling with the two fluorine atoms. The aromatic carbons would show signals in the typical aromatic region (110-150 ppm), with their specific shifts influenced by the attached functional groups.

Anticipated ¹H and ¹³C NMR Data

| Atom | Anticipated ¹H Chemical Shift (ppm) | Anticipated ¹³C Chemical Shift (ppm) |

|---|---|---|

| -CHCl₂ | 6.5 - 7.5 (singlet) | 60 - 80 |

| Aromatic-H | 7.0 - 8.0 (complex multiplets) | - |

| Aromatic-C | - | 110 - 150 |

¹⁹F NMR for Elucidating Fluorine Environments

The ¹⁹F NMR spectrum would be crucial for confirming the presence and environment of the fluorine atoms. A single signal would be expected for the two equivalent fluorine atoms of the difluoromethylene group. This signal would likely appear as a singlet in a proton-decoupled spectrum. Its chemical shift would be characteristic of a difluoroalkyl ether environment.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups and molecular vibrations within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of 4-(Dichloromethyl)-2,2-difluoro-1,3-benzodioxole would be expected to show characteristic absorption bands for its functional groups. Key anticipated peaks would include C-H stretching vibrations for the aromatic and dichloromethyl groups, C=C stretching for the aromatic ring, and C-O stretching for the dioxole ring. Strong absorptions corresponding to C-F and C-Cl stretching would also be prominent features.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy would complement the FT-IR data. It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations would be expected to produce strong Raman signals. The symmetric stretching of the C-Cl₂ and C-F₂ groups would also be anticipated to be Raman active.

Anticipated Vibrational Spectroscopy Data

| Functional Group | Anticipated FT-IR Frequency (cm⁻¹) | Anticipated Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| -CHCl₂ C-H Stretch | 3000 - 2900 | 3000 - 2900 |

| Aromatic C=C Stretch | 1600 - 1450 | 1600 - 1450 |

| C-O Stretch | 1250 - 1050 | Weak |

| C-F Stretch | 1100 - 1000 | 1100 - 1000 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry would be used to determine the molecular weight and to gain structural information from the fragmentation pattern. The molecular ion peak ([M]⁺) would be expected, and its isotopic pattern would be characteristic of a compound containing two chlorine atoms (with the ³⁵Cl and ³⁷Cl isotopes). Common fragmentation pathways would likely involve the loss of chlorine atoms, the dichloromethyl group, or cleavage of the dioxole ring.

Anticipated Mass Spectrometry Fragmentation

| Ion | Description |

|---|---|

| [M]⁺ | Molecular ion |

| [M-Cl]⁺ | Loss of a chlorine atom |

| [M-CHCl₂]⁺ | Loss of the dichloromethyl group |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

A thorough review of scientific literature did not yield specific experimental data regarding the electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy of this compound. While research on various benzodioxole derivatives includes characterization by methods such as NMR, IR, and mass spectrometry, detailed photophysical studies detailing properties like maximum absorption wavelengths (λmax), molar absorptivity (ε), fluorescence emission wavelengths, and quantum yields for this specific compound are not publicly available.

The electronic absorption and emission characteristics of a molecule are dictated by its unique chemical structure, including the nature and substitution pattern of chromophores and auxochromes. For this compound, the benzodioxole ring system constitutes the primary chromophore. The dichloromethyl and difluoro substituents on this ring system would influence its electronic properties and, consequently, its interaction with ultraviolet and visible light. However, without experimental data, any discussion of these effects remains speculative.

Further empirical research is required to determine the specific UV-Vis absorption and fluorescence properties of this compound. Such studies would involve dissolving the compound in various solvents and measuring its absorbance across a range of wavelengths to identify absorption maxima. Fluorescence spectroscopy would entail exciting the molecule at its absorption wavelengths and measuring the resulting emission spectrum to determine its fluorescence characteristics.

Due to the absence of specific research findings, data tables for the electronic absorption and emission properties of this compound cannot be provided at this time.

Computational and Quantum Chemical Investigations of 4 Dichloromethyl 2,2 Difluoro 1,3 Benzodioxole and Analogues

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and ab initio methods are powerful computational tools used to investigate the electronic structure and properties of molecules from first principles. DFT methods, such as the widely used B3LYP functional, calculate the electronic energy and density of a molecule to determine its properties. Ab initio methods, like Hartree-Fock (HF), derive their information solely from the principles of quantum mechanics without experimental data. These calculations are fundamental to understanding the behavior of molecules like 4-(dichloromethyl)-2,2-difluoro-1,3-benzodioxole.

Optimized Molecular Geometries and Conformations

A crucial first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For a molecule like this compound, key parameters such as bond lengths, bond angles, and dihedral angles would be calculated.

For example, the geometry of the benzodioxole ring would be of primary interest. The planarity of the benzene (B151609) ring and the puckering of the dioxole ring would be quantified. The orientation of the dichloromethyl and difluoro groups relative to the benzodioxole core would also be determined. These calculations would reveal the most stable conformation and provide insights into the steric and electronic effects of the substituents.

Table 1: Representative Theoretical Bond Lengths and Angles for a Benzodioxole Analogue (Note: This table is illustrative and based on general values for similar structures, not specific calculations for this compound.)

| Parameter | Value |

|---|---|

| C-C (aromatic) | ~1.39 Å |

| C-O | ~1.37 Å |

| O-C-O | ~105° |

| C-C-C (aromatic) | ~120° |

Analysis of Electronic Structure (HOMO-LUMO, Charge Distribution, Molecular Orbitals)

The electronic structure of a molecule governs its reactivity and spectroscopic properties. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to this understanding. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more likely to be reactive.

For this compound, the HOMO would likely be localized on the electron-rich benzodioxole ring, while the LUMO may be distributed over the dichloromethyl group, indicating that this region is susceptible to nucleophilic attack.

The charge distribution within the molecule can be analyzed through methods like Mulliken population analysis. This would reveal the partial charges on each atom, highlighting electrostatic interactions and reactive sites. For instance, the electronegative fluorine and chlorine atoms would be expected to carry partial negative charges, while the carbon atoms attached to them would have partial positive charges.

Vibrational Frequency Analysis and Theoretical Spectral Assignments

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. By calculating these frequencies, a theoretical spectrum can be generated. This theoretical spectrum can then be compared with experimental data to confirm the structure of the synthesized compound and to assign specific vibrational modes to the observed spectral bands.

For this compound, characteristic vibrational modes would include C-H stretching of the aromatic ring, C-F and C-Cl stretching of the substituent groups, and various bending and ring deformation modes of the benzodioxole core.

Mechanistic Elucidation of Reactions Involving this compound via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, a reaction energy profile can be constructed. This profile provides valuable information about the feasibility of a proposed reaction pathway and the heights of the energy barriers that must be overcome.

For reactions involving this compound, such as nucleophilic substitution at the dichloromethyl carbon, computational studies could be used to:

Identify the transition state structure.

Calculate the activation energy of the reaction.

Determine whether the reaction proceeds through a concerted or stepwise mechanism.

Investigate the influence of solvents on the reaction pathway.

By understanding these mechanistic details, reaction conditions can be optimized to improve yields and selectivities.

Synthetic Utility and Applications of 4 Dichloromethyl 2,2 Difluoro 1,3 Benzodioxole As a Key Intermediate

Precursor in the Synthesis of Value-Added Organic Compounds

The primary application of 4-(dichloromethyl)-2,2-difluoro-1,3-benzodioxole is as a masked aldehyde. The dichloromethyl group can be readily converted into a carbaldehyde, which in turn provides access to a range of other important functional groups, including carboxylic acids and alcohols.

A key transformation of this compound is its conversion to 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde (B53431). A patented process outlines the role of 2,2-difluoro-dichloromethyl-benzo st-andrews.ac.uknih.govdioxoles as new, pivotal intermediates for this synthesis. google.com In this process, the dichloromethyl intermediate is reacted with urotropin (hexamine) to yield the desired carbaldehyde. google.com This reaction, a variation of the Sommelet reaction, provides a direct pathway to the aldehyde, which is a significantly more versatile functional group for subsequent synthetic elaborations.

Table 1: Synthesis of 2,2-Difluoro-1,3-benzodioxole-4-carbaldehyde

| Precursor | Reagent | Product | Reference |

|---|

The 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde derived from the dichloromethyl precursor is a gateway to other valuable oxygenated derivatives.

Carboxylic Acids: The aldehyde can be readily oxidized to the corresponding 2,2-difluoro-1,3-benzodioxole-4-carboxylic acid using standard oxidizing agents. This carboxylic acid derivative is an important building block in its own right, particularly in the development of agrochemicals and pharmaceuticals.

Alcohols: Reduction of the carbaldehyde provides direct access to (2,2-difluoro-1,3-benzodioxol-4-yl)methanol. This transformation is typically achieved with high efficiency using common reducing agents such as sodium borohydride.

Ketones: While not a direct conversion, the aldehyde serves as a starting point for the synthesis of various ketones. For instance, reaction with organometallic reagents (e.g., Grignard or organolithium reagents) followed by oxidation of the resulting secondary alcohol furnishes the corresponding ketone.

Table 2: Derivatives from 2,2-Difluoro-1,3-benzodioxole-4-carbaldehyde

| Functional Group | General Transformation | Product Class |

|---|---|---|

| Carboxylic Acid | Oxidation | 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid |

| Alcohol | Reduction | (2,2-Difluoro-1,3-benzodioxol-4-yl)methanol |

Role as a Building Block in Complex Fluorinated Organic Scaffolds

The introduction of fluorine atoms into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity, making fluorinated building blocks highly sought after in drug discovery and materials science. beilstein-journals.orgdntb.gov.ua The 2,2-difluoro-1,3-benzodioxole (B44384) moiety is a prominent example of such a scaffold, found in drugs like Lumacaftor and Tezacaftor, which are used to treat cystic fibrosis. enamine.net

This compound functions as an essential building block by providing a latent aldehyde at the 4-position of this privileged scaffold. Once unmasked, the aldehyde enables the construction of more complex fluorinated structures through a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. For example, the fungicide Fludioxonil, which is a phenylpyrrole derivative, is synthesized using the 2,2-difluoro-1,3-benzodioxole core. google.com The aldehyde derived from the dichloromethyl intermediate can be used in reactions like Knoevenagel condensations or Wittig reactions to build the complex heterocyclic systems characteristic of such agrochemicals and pharmaceuticals. google.com

Integration into Ligand Design and Reagent Development (e.g., Phosphine (B1218219) Ligands)

While specific examples detailing the use of this compound in ligand synthesis are not prominent in the literature, its chemical nature makes it a plausible precursor for such applications. Phosphines are a critical class of ligands in transition metal catalysis, and numerous methods exist for their synthesis. nih.gov

A viable synthetic route to phosphine ligands could leverage the aldehyde obtained from the dichloromethyl precursor.

Reduction to a Halide: The aldehyde can be reduced to the corresponding alcohol, (2,2-difluoro-1,3-benzodioxol-4-yl)methanol, which is then converted to a benzylic halide (e.g., a chloromethyl or bromomethyl derivative).

Nucleophilic Substitution: This electrophilic halide can then react with phosphide (B1233454) nucleophiles, such as lithium diphenylphosphide (LiPPh₂) or potassium diphenylphosphide (KPPh₂), to form the desired tertiary phosphine ligand via a C-P bond-forming substitution reaction.

This multi-step approach demonstrates the potential utility of this compound as a starting material for specialized reagents, where the dichloromethyl group serves as a masked entry point to functionalities required for ligand construction.

Synthetic Analogues and Structural Derivatives of 4 Dichloromethyl 2,2 Difluoro 1,3 Benzodioxole

Positional Isomers, e.g., 5-Dichloromethyl-2,2-difluoro-1,3-benzodioxole

The substitution pattern on the benzene (B151609) ring of the 2,2-difluoro-1,3-benzodioxole (B44384) core dictates the compound's physical and chemical properties. While the primary subject is the 4-substituted derivative, its positional isomer, 5-(dichloromethyl)-2,2-difluoro-1,3-benzodioxole (B6289360), represents a key analogue. The synthesis and properties of 5-substituted derivatives are more extensively documented in the scientific literature, often due to the directing effects of the benzodioxole moiety in electrophilic substitution reactions.

Electrophilic aromatic substitution on 2,2-difluoro-1,3-benzodioxole typically directs incoming electrophiles to the 5-position. This is analogous to the behavior of other ortho-para directing groups attached to a benzene ring. For instance, the bromination of 2,2-difluoro-1,3-benzodioxole yields the 5-bromo derivative as the major product. prepchem.com This regioselectivity suggests that direct dichloromethylation would likely also favor the 5-position.

While direct synthesis of 5-(dichloromethyl)-2,2-difluoro-1,3-benzodioxole is not prominently detailed, the synthesis of related 5-substituted compounds provides a blueprint for its potential preparation. For example, 5-(chloromethyl) derivatives of related benzodioxoles have been synthesized via chloromethylation of the parent ring system using formaldehyde (B43269) and hydrogen chloride. It is plausible that similar conditions, or variations thereof, could be used to introduce a dichloromethyl group at the 5-position of 2,2-difluoro-1,3-benzodioxole.

Furthermore, a variety of 5-substituted 2,2-difluoro-1,3-benzodioxole derivatives are commercially available or have been reported in the literature, which could serve as precursors. These include compounds with acetyl, hydroxymethyl, and carboxylic acid functionalities at the 5-position. fishersci.com These functional groups could potentially be converted to a dichloromethyl group through various synthetic transformations.

Table 1: Comparison of 4- and 5-Substituted 2,2-Difluoro-1,3-benzodioxole Derivatives

| Substituent at Position 4 | CAS Number | Substituent at Position 5 | CAS Number |

| Bromo | 144584-66-7 sigmaaldrich.com | Bromo | 33070-32-5 oakwoodchemical.com |

| Dichloromethyl | (Not specified) | Dichloromethyl | (Not specified) |

| Hypothetical | Chloromethyl | (Available for related structures) | |

| Hypothetical | Acetyl | (Available) | |

| Hypothetical | Hydroxymethyl | 72768-97-9 | |

| Hypothetical | Carboxylic acid | (Available) fishersci.com |

Related Halogenated 2,2-Difluoro-1,3-benzodioxoles (e.g., Brominated Derivatives)

Halogenated derivatives of 2,2-difluoro-1,3-benzodioxole are important intermediates for further functionalization, often through cross-coupling reactions. Both brominated and chlorinated analogues are key examples.

The synthesis of 5-bromo-2,2-difluoro-1,3-benzodioxole (B1271888) has been described in detail. prepchem.com The process involves the direct bromination of 2,2-difluoro-1,3-benzodioxole using bromine in carbon tetrachloride with iron powder as a catalyst. prepchem.com The reaction is initially cooled and then warmed to drive it to completion, yielding the desired 5-bromo product after workup and distillation. prepchem.com The regioselectivity for the 5-position is consistent with the electronic nature of the benzodioxole ring.

The 4-bromo isomer, 4-bromo-2,2-difluoro-1,3-benzodioxole (B139386), is also a known compound and is commercially available, indicating that synthetic routes to this isomer exist, although they may be less direct than the synthesis of the 5-bromo counterpart. sigmaaldrich.com The introduction of a halogen at the 4-position may require a multi-step sequence involving a directed ortho-metalation strategy or the use of a starting material with a pre-existing directing group.

These halogenated derivatives, particularly the bromo-substituted ones, are versatile handles for introducing further complexity into the molecule. They can readily participate in reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings to form carbon-carbon and carbon-heteroatom bonds.

Table 2: Selected Halogenated 2,2-Difluoro-1,3-benzodioxole Derivatives

| Compound Name | Position of Halogen | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Bromo-2,2-difluoro-1,3-benzodioxole | 4 | 144584-66-7 sigmaaldrich.com | C₇H₃BrF₂O₂ | 237.00 |

| 5-Bromo-2,2-difluoro-1,3-benzodioxole | 5 | 33070-32-5 oakwoodchemical.comsigmaaldrich.com | C₇H₃BrF₂O₂ | 237.00 |

| 2,2-Dichloro-1,3-benzodioxole (B1313652) | 2 | (Precursor) google.comgoogle.comgoogle.com | C₇H₄Cl₂O₂ | 191.01 |

Structural Modifications of the Dichloromethyl Group and its Homologues

The dichloromethyl group (-CHCl₂) is a versatile functional group that can be transformed into other functionalities. While specific reactions on 4-(dichloromethyl)-2,2-difluoro-1,3-benzodioxole are not widely reported, the known chemistry of aryl-dichloromethyl compounds can be extrapolated.

One of the most common transformations of a dichloromethyl group is its hydrolysis to an aldehyde (-CHO). This reaction is typically carried out under acidic or basic conditions. The resulting 4-formyl-2,2-difluoro-1,3-benzodioxole would be a valuable intermediate for further synthesis, for example, in Wittig reactions or reductive aminations.

Conversely, an aldehyde can be a precursor to the dichloromethyl group. Reaction of an aldehyde with reagents like phosphorus pentachloride (PCl₅) can yield the corresponding geminal dichloride. Therefore, the synthesis of this compound could potentially be achieved from the corresponding 4-formyl derivative.

Homologues of the dichloromethyl group, such as the chloromethyl (-CH₂Cl) and trichloromethyl (-CCl₃) groups, are also of synthetic interest. Chloromethylation of the 2,2-difluoro-1,3-benzodioxole ring, likely at the 5-position, could be achieved using formaldehyde and HCl. The trichloromethyl group can be introduced through free-radical chlorination of a methyl group or by other specific methods. Both the chloromethyl and trichloromethyl groups can undergo a range of nucleophilic substitution and transformation reactions, further expanding the chemical space of accessible derivatives.

Extended Conjugated Systems Incorporating the 2,2-Difluoro-1,3-benzodioxole Moiety

Incorporating the 2,2-difluoro-1,3-benzodioxole unit into extended π-conjugated systems is a strategy to create novel materials with interesting photophysical and electronic properties. The electron-donating nature of the benzodioxole ring system can be utilized in the design of donor-acceptor (D-A) type chromophores and polymers.

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of such conjugated systems. For instance, the Suzuki-Miyaura coupling reaction of a bromo-substituted 2,2-difluoro-1,3-benzodioxole with a suitable boronic acid or ester can be used to form new carbon-carbon bonds and extend the conjugation length. Research on other benzodioxole derivatives has demonstrated the successful application of Suzuki-Miyaura coupling to create complex heterocyclic systems. researchgate.net

Similarly, direct C-H cross-coupling polycondensation is an emerging method for the synthesis of conjugated polymers. mdpi.com This technique could potentially be applied to monomers based on 2,2-difluoro-1,3-benzodioxole to create novel polymers for applications in organic electronics, such as organic light-emitting diodes (OLEDs). The inclusion of the fluorine atoms on the dioxole bridge can enhance the stability and solubility of the resulting polymers, while also modulating their electronic energy levels.

The synthesis of styryl derivatives, by reacting a formyl-substituted benzodioxole with a phosphonium (B103445) ylide (Wittig reaction) or a phosphonate (B1237965) carbanion (Horner-Wadsworth-Emmons reaction), is another established method for extending conjugation. These reactions would lead to the formation of a vinylene bridge connecting the benzodioxole moiety to another aromatic or heteroaromatic ring, creating a larger, planarized π-system.

Emerging Research Avenues and Future Perspectives in 4 Dichloromethyl 2,2 Difluoro 1,3 Benzodioxole Chemistry

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(Dichloromethyl)-2,2-difluoro-1,3-benzodioxole, and how can purity be optimized?

- Methodology : Multi-step synthesis involving halogenation and cyclization reactions. For example, describes a 6-step synthesis of a structurally similar difluoro-dioxolo-benzimidazole derivative with a 45% yield. Key steps include coupling 2,2-difluorobenzo[d][1,3]dioxol-5-amine with carboxylic acid derivatives under catalytic conditions. Purity optimization involves recrystallization, column chromatography, and analytical HPLC (≥95% purity) .

- Quality Control : Use NMR (e.g., H, C, F) to confirm structural integrity and GC-MS/HPLC to assess purity .

Q. Which spectroscopic and computational methods are most effective for characterizing this compound?

- Spectroscopy :

- NMR : F NMR is critical for confirming fluorinated positions due to distinct chemical shifts (~-120 to -140 ppm for CF groups) .

- X-ray Crystallography : Resolves bond angles and dihedral distortions in the benzodioxole ring (see for analogous structures) .

- Computational : Density Functional Theory (DFT) simulations predict electronic properties (HOMO/LUMO energies) and vibrational spectra, validated against experimental IR/Raman data .

Q. How does the stability of this compound vary under different storage and reaction conditions?

- Stability Tests : Degradation studies under UV light, humidity, and elevated temperatures (40–80°C) via TGA/DSC. notes that halogenated dioxolanes are sensitive to hydrolysis; store under inert gas (N/Ar) at 2–8°C .

- Reactivity : Susceptible to nucleophilic substitution at the dichloromethyl group, requiring anhydrous conditions for reactions with amines or thiols .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling or functionalization reactions?

- Mechanistic Studies : Use kinetic isotope effects (KIE) and Hammett plots to probe electronic effects. For example, the dichloromethyl group acts as an electron-withdrawing substituent, polarizing the benzodioxole ring and facilitating electrophilic aromatic substitution (EAS) at the 5-position .

- Catalysis : Pd-catalyzed Buchwald-Hartwig amination or Suzuki-Miyaura coupling require ligand screening (XPhos, SPhos) to avoid dehalogenation side reactions .

Q. How can computational modeling guide the design of derivatives with enhanced biological or material properties?

- In Silico Design :

- Docking Studies : Molecular docking (AutoDock Vina) predicts binding affinity to biological targets (e.g., CK1δ/ε kinases, as in ) .

- QSAR Models : Correlate substituent effects (Cl/F electronegativity, steric bulk) with logP, solubility, and toxicity using COSMO-RS or ADMET predictors .

- Material Applications : DFT calculations assess electron-withdrawing effects for optoelectronic materials (bandgap ~3.5 eV) .

Q. What strategies resolve contradictions in reported data (e.g., conflicting reaction yields or spectroscopic assignments)?

- Data Reconciliation :

- Reproduce experiments using standardized protocols (e.g., inert atmosphere, controlled heating rates).

- Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) and compare crystallographic data (CCDC entries) .

- Case Study : reports 95% purity for a related compound, but discrepancies may arise from column chromatography solvent choices (hexane/EtOAc vs. DCM/MeOH) .

Experimental Design Considerations

Q. How to design a kinetic study to evaluate hydrolysis rates of the dichloromethyl group?

- Protocol :

Prepare aqueous-organic biphasic systems (pH 2–12) with buffered solutions.

Monitor chloride release via ion chromatography or AgNO titration at timed intervals.

Fit data to pseudo-first-order kinetics; calculate activation energy via Arrhenius plots .

Q. What in vitro assays are suitable for assessing biological activity (e.g., enzyme inhibition, cytotoxicity)?

- Assays :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.